molecular formula C16H8O3 B13754548 Phenanthro[2,3-c]furan-8,10-dione CAS No. 5665-50-9

Phenanthro[2,3-c]furan-8,10-dione

Cat. No.: B13754548
CAS No.: 5665-50-9
M. Wt: 248.23 g/mol
InChI Key: DOUQHYUWLTYTIV-UHFFFAOYSA-N
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Description

Phenanthro[2,3-c]furan-8,10-dione is a polycyclic aromatic compound featuring a phenanthrene backbone fused to a furan-dione moiety. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in organic synthesis and medicinal chemistry.

Properties

CAS No.

5665-50-9

Molecular Formula

C16H8O3

Molecular Weight

248.23 g/mol

IUPAC Name

naphtho[1,2-f][2]benzofuran-8,10-dione

InChI

InChI=1S/C16H8O3/c17-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(18)19-15/h1-8H

InChI Key

DOUQHYUWLTYTIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=O)OC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Phenanthrenedicarboxylic anhydride can be synthesized through several methods. One common approach involves the reaction of phenanthrene with maleic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions with an appropriate solvent like dichloromethane. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of 2,3-Phenanthrenedicarboxylic anhydride often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Phenanthrenedicarboxylic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Phenanthrenedicarboxylic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Phenanthrenedicarboxylic anhydride involves its reactivity with nucleophiles. The anhydride groups are highly electrophilic and can react with nucleophilic species such as amines, alcohols, and thiols. This reactivity allows the compound to form various derivatives and interact with biological molecules, potentially affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues: 1,10-Phenanthroline Derivatives

1,10-Phenanthroline-5,6-dione (1,10-phen) shares a similar fused phenanthrene core but differs in its oxygenated substituents (two ketone groups at positions 5 and 6). Key comparisons include:

  • Biological Activity : 1,10-Phenanthroline-5,6-dione exhibits antimicrobial and antitubercular activity, particularly when complexed with metals like copper(II) or manganese(II). Manganese(II) complexes demonstrate superior selectivity and lower toxicity compared to copper(II) analogs, suggesting that metal coordination significantly influences bioactivity .
  • Reactivity : The diketone groups in 1,10-phenanthroline-5,6-dione enhance its ability to participate in redox reactions and metal chelation, whereas the furan-dione system in Phenanthro[2,3-c]furan-8,10-dione may favor electrophilic aromatic substitution or nucleophilic additions due to its electron-deficient aromatic system.

Fluoranthene-Based Metabolites

Fluoranthene derivatives (e.g., compounds 1–31 listed in ) are structurally distinct but share polycyclic aromatic features. Notable comparisons include:

  • Metabolic Pathways : Fluoranthene derivatives such as cis-7,8-fluoranthene dihydrodiol (compound 2) and 2,3-dihydroxy-fluoranthene (compound 27) are intermediates in biodegradation pathways, undergoing enzymatic oxidation. In contrast, this compound’s fused dione structure may resist microbial degradation due to its electron-withdrawing groups .
  • Functional Group Diversity : Fluoranthene metabolites often feature hydroxyl, methoxy, or carboxylic acid groups (e.g., compound 25: naphthalene-1,8-dicarboxylic acid), which enhance solubility and interaction with biological targets. The rigid furan-dione system in this compound may instead promote planar stacking interactions, relevant in materials science or DNA intercalation.

Data Table: Key Properties of Comparable Compounds

Compound Name Structural Features Biological Activity Toxicity Profile Reference
1,10-Phenanthroline-5,6-dione Phenanthrene core with diketone groups Antimicrobial, antitubercular Low (Mn complexes)
cis-7,8-Fluoranthene dihydrodiol Dihydroxylated fluoranthene derivative Biodegradation intermediate Not reported
2,3-Dihydroxy-fluoranthene Dihydroxy-substituted fluoranthene Metabolic byproduct Potentially mutagenic
This compound Fused phenanthrene-furan-dione system Hypothesized DNA interaction Unknown (requires study) N/A

Research Findings and Contradictions

  • Metal Complex Efficacy: Manganese(II) complexes of 1,10-phenanthroline derivatives show 2–3× higher antitubercular activity (MIC: 1.56 µg/mL) compared to copper(II) analogs, with reduced cytotoxicity in mammalian cells .
  • This compound’s dione groups may mitigate toxicity compared to parent polyaromatic hydrocarbons.

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